3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-14-4-3-12(9-15(14)19)16(21)20-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGHFWFDVFUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiophene Ring: The thiophene ring is incorporated via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and thiophene ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below, highlighting substituent variations and their implications:
Key Observations:
- Fluorine vs. Fluorine’s smaller size and electronegativity may enhance metabolic stability and membrane permeability .
- Heterocyclic Moieties: The thiophen-3-yl group in the target compound contrasts with thienylidene () and pyrazolo[3,4-d]pyrimidinyl () groups in analogs. Thiophene rings are associated with improved π-stacking interactions in receptor binding .
- Side Chain Flexibility: Cyclohexylmethyl () and cyclopentylmethyl (target compound) side chains may influence conformational stability. Cyclopentyl’s smaller ring size could reduce steric hindrance compared to cyclohexyl derivatives.
Physicochemical Properties
Melting points (MP) and molecular weights (MW) of selected analogs:
The target compound’s MW (~377.4 g/mol) and MP are expected to align with fluorinated benzamides (e.g., 175–178°C for Example 53 in ), though the thiophene moiety may lower MP due to reduced crystallinity .
Biological Activity
3,4-Difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic compound characterized by its unique structural features, including fluorine atoms, a thiophene ring, and a cyclopentyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is . The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 323.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves several key steps:
- Formation of Cyclopentyl Intermediate : This is achieved through a cyclization reaction.
- Introduction of Thiophene Ring : The thiophene ring is incorporated via coupling reactions such as Suzuki–Miyaura coupling.
- Amidation : The final step involves forming the benzamide moiety using an amine and a carboxylic acid derivative.
The biological activity of 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is attributed to its interaction with specific molecular targets. The fluorine atoms and thiophene ring enhance binding affinity to enzymes or receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting critical signaling pathways.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exhibited potent inhibition of tumor growth in vitro and in vivo models. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes.
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound significantly reduced cell death compared to controls, suggesting its potential utility in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, a comparison with structurally similar compounds was conducted:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 3,4-Difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | TBD | Anticancer, Neuroprotective |
| Analog A (Similar structure) | 5.0 | Anticancer |
| Analog B (Different substituents) | 10.0 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
